5-nitroisoindoline nitrate chemical structure and properties
5-nitroisoindoline nitrate chemical structure and properties
This technical whitepaper provides an in-depth analysis of 5-nitroisoindoline nitrate , a specialized chemical intermediate with dual-use potential in high-energy density materials (HEDMs) and pharmaceutical synthesis.[1] The following guide synthesizes structural data, synthesis protocols, and property analysis for researchers in organic chemistry and material science.
Chemical Structure, Synthesis Protocols, and Functional Properties[1]
Executive Summary & Chemical Identity
5-Nitroisoindoline nitrate is the nitrate salt of 5-nitroisoindoline.[1] Structurally, it consists of a protonated 5-nitroisoindoline cation and a nitrate anion.[1] This compound represents a critical intersection between energetic materials (due to the high oxygen balance provided by the nitro and nitrate groups) and medicinal chemistry (as a precursor for bioactive isoindoline derivatives).
Core Identification Data
| Parameter | Technical Specification |
| Chemical Name | 5-Nitroisoindoline nitrate |
| CAS Registry Number | 583047-06-9 |
| Molecular Formula | |
| Molecular Weight | 227.17 g/mol |
| Base Component | 5-Nitroisoindoline ( |
| Salt Component | Nitric Acid ( |
| SMILES (Cation) | C1CN(C2=C1C=C(C=C2)[O-]) |
| Structure Type | Bicyclic aromatic heterocycle (Salt form) |
Chemical Structure & Bonding Analysis
The stability and reactivity of 5-nitroisoindoline nitrate are governed by the interaction between the heterocyclic cation and the nitrate anion.[1]
Structural Components[2][3][4][5][6]
-
The Cation (5-Nitroisoindolinium):
-
Core Scaffold: A bicyclic system where a benzene ring is fused to a nitrogen-containing five-membered ring (pyrrolidine-like).[1]
-
Substituent: A nitro group (
) at the C5 position of the benzene ring.[1] This group is strongly electron-withdrawing, reducing the electron density of the aromatic system and increasing the acidity of the ammonium proton.[1] -
Protonation Site: The secondary amine nitrogen (
) is protonated ( ), forming an ionic bond with the nitrate.
-
-
The Anion (Nitrate):
-
The planar nitrate ion (
) provides oxygen balance, crucial for energetic applications.[1] It interacts via electrostatic forces and hydrogen bonding with the protons of the isoindolinium cation.
-
Figure 1: Structural interaction diagram showing the ionic bonding between the 5-nitroisoindolinium cation and the nitrate anion.[1]
Synthesis & Manufacturing Protocols
The synthesis of 5-nitroisoindoline nitrate typically proceeds through the reduction of 4-nitrophthalimide followed by salt formation.[1] This route avoids the direct nitration of isoindoline, which can be uncontrollable due to the basicity of the amine.
Step-by-Step Methodology
Step 1: Precursor Preparation (4-Nitrophthalimide) [1]
-
Reagents: Phthalimide, Nitric Acid (
), Sulfuric Acid ( ). -
Protocol: Nitration of phthalimide in mixed acid yields a mixture of 3- and 4-nitrophthalimide.[1] The 4-nitro isomer (5-nitroisoindoline-1,3-dione) is isolated via fractional crystallization (often from ethanol).[1]
-
Key Intermediate: 5-nitroisoindoline-1,3-dione (CAS 89-40-7).[1][2]
Step 2: Reduction to 5-Nitroisoindoline (Base) [1]
-
Reagents: Borane-THF complex (
) or Lithium Aluminum Hydride ( ).[1] -
Conditions: Anhydrous THF, reflux, inert atmosphere (
). -
Mechanism: The carbonyl groups of the imide are reduced to methylene groups.[1]
-
Workup: Quenching with methanol/HCl to break the boron complex, followed by basification to release the free amine.[1]
-
Caution: The 5-nitro group must survive the reduction.
is preferred over catalytic hydrogenation to prevent reduction of the nitro group to an amine.
Step 3: Salt Formation (Nitration)
-
Reagents: 5-Nitroisoindoline (Base), Dilute Nitric Acid (
).[1] -
Protocol: The free base is dissolved in a polar solvent (e.g., ethanol or ether). Stoichiometric nitric acid (or a solution of
in acetic acid) is added dropwise at 0°C. -
Crystallization: The nitrate salt precipitates or is induced by adding a non-polar co-solvent (e.g., diethyl ether).
Figure 2: Synthetic pathway from phthalimide to 5-nitroisoindoline nitrate.
Physicochemical Properties
Note: Specific experimental values for the nitrate salt are rare in open literature.[1] Values marked with () are predicted based on structural analogs (e.g., isoindoline nitrate) and computational models.*
| Property | Value / Description |
| Physical State | Crystalline Solid (White to pale yellow) |
| Melting Point | 180°C – 210°C (Decomposition likely) |
| Density | ~1.55 – 1.65 g/cm³ (High density due to nitrate salt) |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in Ether, Hexane.[1][3] |
| Hygroscopicity | Moderate (Typical for amine nitrates) |
| pKa (Conjugate Acid) | ~4.76 (Base pKa)*; Salt is acidic in solution. |
| Oxygen Balance | Negative (Requires external oxidizer for full combustion, but improved over base) |
Applications & Utility
Energetic Materials (HEDM)
Nitrate salts of nitrogenous heterocycles are investigated as "green" energetic materials to replace lead-based primary explosives or as components in propellants.[1]
-
Mechanism: The combination of the nitro group (
) on the ring and the nitrate anion ( ) significantly increases the nitrogen and oxygen content compared to the base.[1] -
Advantages: Higher density and detonation velocity than the non-nitrated isoindoline salts.[1]
Pharmaceutical Intermediate
The 5-nitroisoindoline scaffold is a precursor for 5-aminoisoindoline , a key pharmacophore in:
-
Kinase Inhibitors: Used in the development of PI3K/Akt pathway inhibitors.[1]
-
Immunomodulators: Analogs of Lenalidomide/Pomalidomide (though these typically use the dione form, the reduced isoindoline offers different solubility and binding profiles).
-
Role of Nitrate Salt: The nitrate salt serves as a stable, crystalline storage form of the amine, preventing oxidation of the secondary amine during shelf storage.[1]
Safety & Handling Protocols
Warning: This compound possesses energetic properties.[1]
-
Explosive Potential: As a nitrate salt of a nitro-compound, it should be treated as a potential explosive.[1] Avoid friction, impact, and high temperatures.
-
Storage: Store in a cool, dry place away from reducing agents and strong bases.
-
PPE: Use blast shields during synthesis scale-up. Wear nitrile gloves, safety goggles, and a lab coat.
-
Disposal: Dilute with water and neutralize carefully before disposal, strictly adhering to hazardous waste regulations for oxidizers/energetics.
References
-
Chemical Identification: CAS 583047-06-9 (5-nitroisoindoline nitrate).[1] Chemikart / Chemical Book Databases.
- Precursor Synthesis:Organic Syntheses, Coll. Vol. 2, p. 459 (4-Nitrophthalimide synthesis).
- Reduction Methodology: Grieco, P. A., et al. "Reduction of Imides to Amines." Journal of Organic Chemistry.
- Energetic Properties (General): Klapötke, T. M. Chemistry of High-Energy Materials. De Gruyter, 2011.
- Pharma Applications:Journal of Medicinal Chemistry (Structure-Activity Relationships of 5-substituted isoindolines).
